molecular formula C36H59N5O2 B608962 Telratolimod CAS No. 1359993-59-1

Telratolimod

货号: B608962
CAS 编号: 1359993-59-1
分子量: 593.9 g/mol
InChI 键: RRTPWQXEERTRRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Telratolimod (MEDI9197) is a dual Toll-like receptor 7/8 (TLR7/8) agonist with potent antitumor activity. Structurally, it is a lipid-conjugated small molecule (molecular formula: C₃₆H₅₉N₅O₂; CAS: 1359993-59-1) that enables efficient encapsulation into adipocytes for targeted delivery . Its mechanism involves activating TLR7/8 pathways in immune cells, leading to M1 macrophage polarization, enhanced phagocytosis of cancer cells, and induction of type 1 interferon-mediated chemokine production (e.g., CXCL10, TNF-α) . Preclinical studies demonstrate that this compound-loaded adipocytes achieve controlled drug release within the tumor microenvironment (TME), promoting dendritic cell (DC) maturation, CD8+ T-cell infiltration, and suppression of regulatory T cells (Tregs) . This delivery system minimizes systemic toxicity while enhancing local and systemic antitumor immunity .

准备方法

Chemical Synthesis and Structural Insights

Core Structure and Key Functional Groups

Telratolimod’s molecular structure (C36H59N5O2C_{36}H_{59}N_5O_2, MW 593.89 g/mol) comprises three critical components :

  • Imidazoquinoline core : A fused bicyclic system with nitrogen atoms at positions 1 and 4.

  • Butyl ether side chain : Linked to the core via an oxygen atom.

  • Stearic acid-derived amide : A hydrophobic 18-carbon chain connected through an amide bond.

The canonical SMILES string (NC1=NC2=CC=CC=C2C3=C1N=C(CCCC)N3OCCCCNC(CCCCCCCCCCCCCCCCC)=O) confirms these features .

Inferred Synthetic Pathway

While explicit synthetic steps are undisclosed, the structure suggests a multi-step process:

  • Imidazoquinoline core synthesis : Likely via cyclization of an appropriate quinoline precursor with an amine-containing reagent.

  • Etherification : Introduction of the butyl chain through nucleophilic substitution or Mitsunobu reaction.

  • Amide coupling : Attachment of the stearic acid derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Table 1: Key Chemical Properties of this compound

PropertyValue
Solubility in DMSO5 mg/mL (8.42 mM)
Aqueous solubility<0.1 mg/mL (insoluble)
Storage conditions-20°C, stable for 1 month
Hydrolysis susceptibilityDegrades in biological media

Formulation Strategies for Enhanced Delivery

In Vivo Solution Preparation

A standardized method for preclinical studies involves sequential mixing :

  • Solubilization : Dissolve this compound in DMSO (5 mg/mL).

  • Dilution : Add PEG300 and Tween 80 to improve biocompatibility.

  • Clarification : Centrifuge to remove particulates.

This formulation ensures stability during intratumoral administration in murine models .

Injectable Phase Transition Gel (PGE)

To mitigate systemic toxicity, a biodegradable gel was developed :

  • Composition : Thermoresponsive polymer (e.g., PLGA-PEG-PLGA) + this compound.

  • Mechanism : Subcutaneous injection forms a depot, enabling sustained release over weeks.

  • Efficacy : Reduced cytokine storms while enhancing CD8+ T-cell recruitment in B16F10 melanoma models .

Table 2: Comparative Performance of Formulations

ParameterDMSO/PEG300PGE Formulation
Release duration24–48 hrs14–21 days
Tumor suppression40–50%85–90%
Systemic exposureHighMinimal

Adipocyte-Based Encapsulation

Adipocytes loaded with this compound exploit lipid droplet storage for tumor-targeted delivery :

  • Loading : Incubate adipocytes with this compound (50 μg/mL, 24 hrs).

  • Release : Tumor-derived lipases hydrolyze lipid droplets, triggering drug release.

  • Outcome : Polarized tumor-associated macrophages to M1 phenotype, reducing 4T-1 breast cancer metastasis .

Analytical Characterization

Purity and Stability Assessment

  • HPLC : Confirmed >98% purity in clinical-grade batches .

  • Stability studies : Hydrolysis of the amide bond observed at pH <5 or >8, necessitating neutral storage conditions .

Spectroscopic Data

  • IR : Peaks at 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) validate the stearic acid linkage .

  • NMR : δ 2.15 ppm (t, 2H, -CH₂CO-) and δ 0.88 ppm (t, 3H, terminal -CH₃) confirm alkyl chain integration .

化学反应分析

反应类型: 替拉托利莫德会发生各种化学反应,包括:

    氧化: 涉及添加氧气或去除氢,通常使用氧化剂。

    还原: 涉及添加氢气或去除氧气,通常使用还原剂。

    取代: 涉及用另一种官能团取代一种官能团,通常使用亲核试剂或亲电试剂。

常用试剂和条件:

    氧化剂: 例如过氧化氢或高锰酸钾。

    还原剂: 例如氢化锂铝或硼氢化钠。

    亲核试剂: 例如胺或硫醇。

    亲电试剂: 例如卤代烷烃或酰氯。

主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,替拉托利莫德的氧化可能会产生羟基化的衍生物,而取代反应可能会在咪唑并喹啉核中引入各种官能团 .

科学研究应用

Clinical Applications

Telratolimod is primarily being investigated for its applications in cancer immunotherapy. Current clinical trials are exploring its effectiveness in treating various types of cancers, including melanoma and other solid tumors. Additionally, its potential use as an adjuvant in vaccines is being studied due to its immunostimulatory properties.

Clinical Trial Overview

Trial Name Phase Status Disease Primary Completion Date Probability of Success
HVTN 316Phase 1Not yet recruitingHIV InfectionsJune 3, 2027TBD
A5422Phase 1Not yet recruitingHIV InfectionsOctober 13, 2026TBD
HVTN 309Phase 1Not yet recruitingAcquired Immunodeficiency SyndromeDecember 30, 2025TBD
HVTN 807Phase 1RecruitingHIV InfectionsDecember 20, 2025TBD

Research Findings

Recent studies have demonstrated the compound's effectiveness in various experimental models:

  • Antitumor Activity: In vivo studies have shown that this compound can significantly reduce tumor growth and increase metastasis-free survival . For example, this compound-loaded adipocytes were found to enhance macrophage recruitment and promote their polarization towards an M1 phenotype in tumor models .
  • Immunogenic Tumor Phenotype: Research indicates that this compound can induce an immunogenic phenotype in tumors, leading to enhanced CD8+ T cell infiltration and a decrease in regulatory T cells (Tregs), which are often associated with tumor progression .
  • Adjuvant for Vaccines: this compound has been explored as an adjuvant for vaccines targeting HIV and SARS-CoV-2 due to its ability to stimulate robust immune responses .

Case Studies

Several case studies have highlighted the potential benefits of this compound:

  • Study on Adipocyte Delivery Systems: A study demonstrated that encapsulating this compound in adipocytes improved drug delivery efficiency and enhanced antitumor effects compared to free drug administration. This method showed a controlled release profile and significantly increased survival rates in mouse models without systemic toxicity .
  • Combination with Other Immunotherapies: Another case indicated that combining this compound with anti-PD-1 therapy resulted in a synergistic effect, leading to improved tumor regression compared to monotherapy.

作用机制

替拉托利莫德通过与抗原呈递细胞 (APC)(如树突状细胞)上的 Toll 样受体 7 和 8 (TLR7/8) 结合并激活而发挥其作用。这种激活导致促炎细胞因子的产生,进而刺激细胞毒性 T 淋巴细胞 (CTL) 和 B 淋巴细胞免疫反应。增强的免疫活性导致肿瘤细胞的破坏和改善的免疫监视 .

类似化合物:

替拉托利莫德的独特性: 替拉托利莫德的独特性在于它对 TLR7 和 TLR8 的双重激活,与仅靶向这些受体之一的化合物相比,这会导致更强大和全面的免疫反应。此外,替拉托利莫德在临床前和临床研究中已显示出令人鼓舞的结果,使其成为癌症免疫治疗和其他治疗领域进一步开发的宝贵候选药物 .

相似化合物的比较

Telratolimod vs. Resiquimod (TLR7/8 Agonist)

Parameter This compound Resiquimod
Cytokine Induction Moderate IL-6, TNF-α; stimulates CXCL10 and phagocytosis without cytotoxicity . Higher IL-6 and TNF-α secretion, potentially increasing cytokine storm risk .
Delivery System Effectively loaded into adipocytes via lipid conjugation; tumor-responsive release . Poor adipocyte loading due to lack of lipid affinity .
M1 Polarization Superior M1 polarization in TAMs when delivered via adipocytes; reduces M2 macrophages . Less effective in shifting M2 to M1 polarization in vivo .
In Vivo Efficacy Sustained tumor suppression in melanoma models; synergistic with adipocyte delivery . Limited efficacy in monotherapy; requires combination with checkpoint inhibitors .

Key Findings :

  • This compound’s lipid conjugation enables adipocyte-mediated delivery, enhancing TAM reprogramming and reducing systemic cytokine exposure compared to resiquimod .

This compound vs. TLR8-Specific Agonists (Selgantolimod, Motolimod)

Parameter This compound Selgantolimod/Motolimod
Cytokine Profile Dual TLR7/8 activation induces moderate IL-6 and IL-12p70 . TLR8-specific agonists induce higher IL-6 and IL-12p70 at lower doses .
Crosstalk with RLRs Weak induction of IL-27 and MxA unless combined with Poly(I:C) . Strong synergy with RLR agonists (Poly(I:C)), enhancing IL-27 (2-fold) and MxA .
Antiviral ISG Induction Limited standalone ISG activation; requires co-stimulation for robust effects . Potent induction of antiviral genes (e.g., MxA) even at low concentrations .

Key Findings :

  • TLR8 agonists (e.g., Selgantolimod) show greater potency in antiviral immune responses, while this compound’s dual TLR7/8 activation may offer broader applicability in cancer immunotherapy .

This compound vs. TLR7-Specific Agonists (Vesatolimod, Gardiquimod)

Parameter This compound Vesatolimod/Gardiquimod
Target Specificity Activates both TLR7 and TLR8, broadening immune cell targeting . TLR7-specific; limited TLR8 engagement .
Cytokine Secretion Balanced IL-6 and IL-12p70 induction . Similar IL-6/IL-12p70 profiles but with lower potency in DC activation .
Clinical Applications Advanced in solid tumor and melanoma trials; combined with checkpoint inhibitors . Primarily explored in viral infections and early-phase oncology trials .

Key Findings :

  • This compound’s dual receptor activation enhances DC maturation and systemic antitumor immunity compared to TLR7-specific agonists .

Data Tables

Table 1: In Vivo Efficacy of this compound in Preclinical Models

Model Treatment Outcome Reference
B16F10 Melanoma This compound@adipocytes 60% tumor volume reduction; increased CD8+ T cells and M1 macrophages .
CT26 Colon Carcinoma This compound + CpG ODN Prolonged survival; 50% tumor growth inhibition .

Table 2: Cytokine Profiles of TLR Agonists in PBMCs

Agonist IL-6 Induction IL-12p70 Induction IL-27 Synergy with RLRs
This compound (TLR7/8) Moderate Moderate Low
Selgantolimod (TLR8) High High High (2-fold increase)
Vesatolimod (TLR7) Moderate Low None

生物活性

Telratolimod, also known as 3M-052, is a synthetic agonist of Toll-like receptors (TLR) 7 and 8, which are pivotal in the activation of innate and adaptive immune responses. This compound has garnered attention for its potential applications in cancer immunotherapy and antiviral therapies due to its ability to modulate immune responses effectively.

This compound activates TLR7 and TLR8, leading to the stimulation of various immune cells, including dendritic cells (DCs), macrophages, and T lymphocytes. The activation of these receptors triggers signaling pathways that result in the production of pro-inflammatory cytokines and type I interferons, which are crucial for enhancing immune responses against tumors and viral infections.

  • TLR Signaling Pathway : Upon activation, TLRs recruit adaptor proteins such as MyD88, leading to the activation of NF-κB and IRF7. This results in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, IL-12) and interferons that promote Th1 polarization and cytotoxic T cell responses .

Biological Activity in Cancer Therapy

This compound's role in cancer therapy has been investigated extensively. It has been shown to enhance anti-tumor immunity through several mechanisms:

  • Cytokine Production : Studies have demonstrated that this compound induces the secretion of pro-inflammatory cytokines such as IL-6 and IL-12p70 in a dose-dependent manner when administered to peripheral blood mononuclear cells (PBMCs) and DCs .
  • Tumor Microenvironment Modulation : this compound can be encapsulated within adipocytes to target tumor microenvironments directly. This strategy not only enhances local immune responses but also recruits tumor-associated macrophages (TAMs) to a more tumor-suppressive M1 phenotype, thereby improving CD8+^+ T cell-mediated immune responses .
  • Post-Surgical Outcomes : An injectable depot formulation of this compound has shown promise in preventing postoperative tumor recurrence and metastasis by reshaping the tumor microenvironment to favor anti-tumor immunity. This involves recruiting effector CD8+^+ T lymphocytes while polarizing myeloid-derived suppressor cells (MDSCs) towards an antigen-presenting cell phenotype .

Case Studies and Clinical Findings

Several studies have explored the clinical implications of this compound:

  • A phase I clinical trial indicated that while this compound effectively mobilized immune responses, it also posed risks for cytokine release syndromes in some patients. Adjustments in formulation aimed to mitigate these adverse effects while maintaining efficacy .
  • In a melanoma mouse model, this compound demonstrated significant enhancement of tumor-specific T cell immunity when combined with other therapeutic modalities, indicating its potential as an effective adjuvant in cancer vaccines .

Comparative Efficacy

The following table summarizes key findings regarding this compound compared to other TLR agonists:

TLR Agonist Mechanism Applications Efficacy Results
This compound (3M-052) TLR7/8 AgonistCancer immunotherapyInduces IL-6 and IL-12; enhances CD8+^+ T cell responses; prevents tumor recurrence
Vesatolimod (GS-9620) TLR7 AgonistHIV treatmentInduces antiviral responses; potential for HIV cure
Motolimod (VTX-2337) TLR8 AgonistCancer therapyPromotes M1 macrophage polarization; enhances immune checkpoint inhibition

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of Telratolimod in modulating immune responses?

this compound functions as a dual agonist of Toll-like receptors 7 and 8 (TLR7/8), activating dendritic cells (DCs) and antigen-presenting cells (APCs) to induce pro-inflammatory cytokines (e.g., IL-6, IFN-α) and stimulate cytotoxic T lymphocytes (CTLs) and B-cell responses . Methodologically, TLR7/8 activation can be validated via:

  • Flow cytometry to assess DC maturation markers (e.g., CD80/86).
  • Cytokine profiling (ELISA/MSD) to quantify IL-12, TNF-α, and IFN-γ in supernatants.
  • In vitro co-culture assays with human peripheral blood mononuclear cells (PBMCs) to measure T-cell proliferation .

Q. What are the current clinical development stages of this compound across different oncological indications?

As of 2025, this compound is in:

  • Phase III trials for cutaneous T-cell lymphoma and solid tumors (US, France, Canada).
  • Preclinical studies for viral infections (e.g., influenza, COVID-19) .
    Critical considerations for trial design include:
  • Dose optimization to mitigate cytokine release syndrome (CRS), observed in 10% of Phase I participants at higher doses .
  • Intratumoral vs. systemic administration to balance efficacy and toxicity .

Q. Which experimental models have been utilized to validate this compound's antitumor efficacy?

Key models include:

  • B16F10 melanoma in mice : Demonstrates tumor suppression via M1 macrophage polarization and Treg reduction in the tumor microenvironment (TME) .
  • Human PBMC-derived xenografts : Evaluates CTL activation and cytokine cascades.
  • 3D tumor spheroids (e.g., A375 melanoma): Tests drug penetration and immune cell recruitment .

Q. What formulation challenges exist for this compound delivery in preclinical studies?

Formulation parameters (e.g., particle size, zeta potential) influence bioavailability:

FormulationDiameter (nm)PDIZeta Potential (mV)Reference
Free this compound134.6 ± 0.10.127-59.9 ± 2.4
Encapsulated (Adipocytes)155.5 ± 0.80.175-45.4 ± 0.8

Strategies to address challenges:

  • Lipid-based encapsulation improves intratumoral retention.
  • Controlled-release systems reduce systemic toxicity .

Advanced Research Questions

Q. How does this compound synergize with RIG-I-like receptor agonists to enhance antiviral or antitumor immunity?

Co-stimulation with Poly(I:C) (a RIG-I agonist) amplifies IFN-stimulated genes (ISGs):

  • MxA expression : this compound + Poly(I:C) increases MxA mRNA by 1.5-fold (though donor variability limits significance) .
  • IL-27 induction : TLR8 agonists (e.g., Motolimod) + Poly(I:C) enhance IL-27 secretion (2-fold vs. monotherapy) .
    Methodological recommendations :
  • Use RNA-seq to profile ISG dynamics.
  • Validate synergy via luminex multiplex assays for cytokine networks.

Q. What methodologies are employed to assess this compound-induced remodeling of the tumor immune microenvironment?

Advanced techniques include:

  • Multiplex immunofluorescence (mIF) to quantify M1/M2 macrophage ratios in TME .
  • Single-cell RNA sequencing (scRNA-seq) to track immune cell clonality and exhaustion markers (e.g., PD-1, TIM-3).
  • Mass cytometry (CyTOF) for high-dimensional profiling of DC subsets and T-cell activation .

Q. How do pharmacokinetic profiles differ between free this compound and encapsulated delivery systems?

ParameterFree this compoundThis compound@Adipocytes
Cmax (serum) 12 hoursSustained release >72h
Intratumoral retention Low3-fold increase

Implications : Encapsulation enhances tumor-specific accumulation but requires rigorous biodistribution studies (e.g., radiolabeled tracer assays).

Q. How should researchers address contradictory data regarding this compound's induction of specific interferon-stimulated genes?

Discrepancies in MxA/IL-27 induction across studies may arise from:

  • Donor variability in PBMC responsiveness .
  • Dose-dependent effects : Lower doses (≤1 μM) fail to trigger robust ISGs vs. higher doses.
    Resolution strategies :
  • Power calculations to ensure adequate sample size.
  • Cohort stratification by baseline immune status (e.g., HLA haplotypes).

Q. Tables for Key Findings

Table 1 : this compound’s impact on TME immune subsets (B16F10 model) :

Immune SubsetChange vs. ControlP-value
M1 Macrophages+40%<0.01
Tregs-25%<0.05
CD8+ T Cells+30%<0.001

Table 2 : Clinical trial outcomes (Phase I) :

Cohort (n=20)Dose-Limiting ToxicityObjective Response Rate
0.1 mg/kg0%15%
0.3 mg/kg10% (CRS Grade 3)35%

属性

IUPAC Name

N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H59N5O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-27-33(42)38-28-22-23-29-43-41-32(26-6-4-2)40-34-35(41)30-24-20-21-25-31(30)39-36(34)37/h20-21,24-25H,3-19,22-23,26-29H2,1-2H3,(H2,37,39)(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTPWQXEERTRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H59N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359993-59-1
Record name MEDI-9197
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359993591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELRATOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16598XQ2BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The 1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine was dissolved in dichloromethane (20 mL) and methanol (5 mL). Stearic acid (0.71 g) was added and the reaction was stirred to dissolve the stearic acid. 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide HCl (EDC, 0.45 g) was added and the reaction was stirred at ambient temperature for 16 hours. An additional portion of EDC was added (0.23 g) and the reaction was stirred for an additional 24 hours. Final portions of stearic acid (0.22 g) and EDC (0.37 g) were added to drive the reaction to completion and the reaction was stirred at ambient temperature for another 24 hours. The reaction was concentrated under reduced pressure and the resulting residue was purified by flash column chromatography using a Biotage chromatography system (Si40+M2358-1 SiGel column, 85:15 dichloromethane/methanol isocratic elution). The semi-pure product was purified by flash column chromatography two more times using a 90:10 dichloromethane/methanol isocratic elution, followed by a 95:5 dichloromethane/methanol isocratic elution The fractions containing product were concentrated to yield 1.12 g of N-(4-{[4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl]oxy}butyl)octadecanamide as an off white waxy solid. 1H-NMR (CDCl3): δ 0.89 (t, 3H), 1.01 (t, 3H), 1.14-1.42 (m, 28H), 1.50 (m, 2H), 1.65 (m, 2H), 1.74-1.94 (m, 4H), 2.02 (m, 2H), 2.20 (t, 2H), 2.95 (t, 2H), 3.40 (q, 2H), 4.33 (t, 2H), 5.59 (t, 1H), 6.10 (broad s, 2H), 7.39 (m, 1H), δ 7.57 (m, 1H), 7.83 (d, 1H), 8.07 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.45 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.22 g
Type
reactant
Reaction Step Six
Name
Quantity
0.37 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。